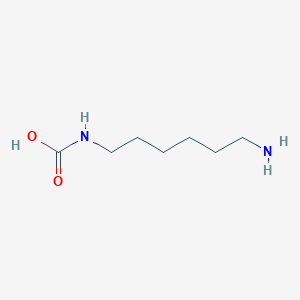

(6-Aminohexyl)carbamic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-aminohexylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6-9-7(10)11/h9H,1-6,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIHOAXFFROQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059726 | |

| Record name | Hexamethylenediamine carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Fine powder; [MSDSonline] | |

| Record name | Carbamic acid, N-(6-aminohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediamine carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-06-6 | |

| Record name | Hexamethylenediamine carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylenediamine carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(6-aminohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediamine carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-aminohexyl)carbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENEDIAMINE CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W993R5ORT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENEDIAMINE CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (6-Aminohexyl)carbamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (6-Aminohexyl)carbamic acid, a versatile bifunctional molecule with applications in pharmaceuticals, material science, and organic synthesis.[1] This document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways and purification workflows.

Introduction

This compound, also known as hexamethylenediamine (B150038) carbamate, is a chemical compound featuring both a primary amine and a carbamic acid functional group. This unique structure allows it to serve as a valuable building block in the synthesis of more complex molecules, including polymers and biologically active compounds.[1] Its utility spans various fields, from being an intermediate in pharmaceutical and agrochemical industries to a component in the development of advanced materials.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of 1,6-hexamethylenediamine with a carboxylating agent. This guide details two primary synthetic pathways: one utilizing ammonium (B1175870) formate (B1220265) and another employing carbon dioxide.

Synthesis via Reaction with Ammonium Formate

A high-yield and high-purity method for the preparation of this compound involves the reaction of 1,6-hexamethylenediamine with ammonium formate in the presence of a dehydrating agent. A detailed protocol is provided based on established patent literature.[2]

Experimental Protocol:

-

Reaction Setup: To a 500 mL three-necked flask equipped with a stirrer and a thermometer, add 200 mL of dehydrated alcohol.

-

Addition of Reactants: Add 58 g of 1,6-hexamethylenediamine to the flask and stir until dissolved.

-

Carboxylation: While maintaining the temperature at 30 °C, slowly add 68 g of ammonium formate to the reaction mixture.

-

Dehydration: After the initial reaction (approximately 1 hour), add 35 g of anhydrous calcium chloride as a dehydrating agent.

-

Reaction Completion: Continue stirring the mixture for an additional hour. The reaction is complete when a primary amine is no longer detectable by the nitrous acid test.

-

Work-up: Filter the reaction mixture to remove calcium chloride and other solids. The solvent (dehydrated alcohol) is then removed by evaporation.

-

Drying: The resulting solid product is dried to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98% | [2] |

| Purity | 99.8% | [2] |

| Melting Point | 160 °C | [2] |

Logical Workflow for Synthesis via Ammonium Formate:

Synthesis via Direct Reaction with Carbon Dioxide

General Experimental Workflow:

-

Reaction Setup: A solution of 1,6-hexamethylenediamine is prepared in a suitable solvent (e.g., DMSO, chloroform, or benzene) in a pressure-rated reactor.

-

Carbon Dioxide Introduction: Carbon dioxide gas is introduced into the reactor, and the pressure is maintained at a specific level.

-

Reaction: The reaction mixture is stirred at a controlled temperature for a designated period to allow for the formation of the carbamic acid.

-

Isolation: The product, which may precipitate from the solution, is isolated by filtration and then dried.

Logical Workflow for Synthesis via Carbon Dioxide:

Purification of this compound

Purification of the synthesized this compound is crucial to achieve the desired purity for subsequent applications. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For a compound like this compound, which contains both polar amine and carboxylic acid groups and a nonpolar hexyl chain, a polar solvent or a mixed solvent system is likely to be effective. While a specific solvent system for this exact compound is not detailed in the searched literature, a general protocol for recrystallization of a related diamine, hexamethylenediamine, from cyclohexane (B81311) provides a useful starting point. Given the polar nature of the carbamic acid group, a more polar solvent than cyclohexane is likely required. Water or an alcohol/water mixture would be a logical choice to investigate.

General Experimental Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent or solvent mixture in which the crude this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol/water or methanol/water are good initial candidates.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating closely related impurities, preparative HPLC is a powerful technique. A reversed-phase C18 column is often suitable for the separation of polar organic molecules like this compound.

General Preparative HPLC Protocol:

-

Column: A preparative reversed-phase C18 column.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape.

-

Sample Preparation: The crude product is dissolved in the mobile phase or a compatible solvent.

-

Injection and Fraction Collection: The sample is injected onto the column, and the eluent is monitored by a detector (e.g., UV). Fractions corresponding to the peak of the desired product are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or rotary evaporation, to yield the purified product.

Workflow for Preparative HPLC Purification:

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) groups of the hexyl chain and the protons of the amine and carbamic acid groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the six carbons of the hexyl chain and the carbonyl carbon of the carbamic acid group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H and N-H stretching of the carbamic acid group, C-H stretching of the alkyl chain, and the C=O stretching of the carbonyl group.

-

-

Melting Point:

Conclusion

This technical guide has outlined the primary methods for the synthesis and purification of this compound. The reaction of 1,6-hexamethylenediamine with ammonium formate provides a high-yield and high-purity route to the target compound. Purification can be effectively achieved through recrystallization or preparative HPLC, depending on the desired level of purity. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

In-Depth Technical Guide to the Physicochemical Properties of (6-Aminohexyl)carbamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminohexyl)carbamic acid, also known as hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional molecule of significant interest in polymer chemistry and as a versatile chemical intermediate. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and a detailed look into its primary application as a vulcanizing agent for fluoroelastomers. All quantitative data are presented in structured tables for ease of reference, and key chemical processes are visualized through detailed diagrams.

Core Physicochemical Properties

This compound is a white, water-soluble solid.[1][2] Its bifunctional nature, possessing both a primary amine and a carbamic acid moiety, makes it a reactive building block in various chemical syntheses.[3] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂O₂ | [2] |

| Molecular Weight | 160.21 g/mol | [2] |

| CAS Number | 143-06-6 | [2] |

| Appearance | White fine powder | [1][2] |

| Melting Point | 155-160 °C | [2] |

| Boiling Point | Decomposes | |

| Solubility | Soluble in water; insoluble in alcohol or acetone | [1][2] |

| pKa | Not experimentally determined; predicted values vary | |

| LogP | Not experimentally determined; predicted values vary | |

| Decomposition Point | 154 °C |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of 1,6-hexamethylenediamine with carbon dioxide. The following protocol is based on established industrial processes.

Materials:

-

1,6-Hexamethylenediamine

-

Carbon dioxide (gas)

-

Ethanol (solvent)

-

Anhydrous calcium chloride (dehydrating agent)

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, dissolve 1,6-hexamethylenediamine in ethanol.

-

With continuous stirring, add ammonium formate to the solution.

-

Maintain the reaction temperature between 15-45 °C.

-

Introduce carbon dioxide gas into the reaction mixture.

-

Once the reactant solution becomes a colorless transparent liquid, add anhydrous calcium chloride as a dehydrating agent.

-

Continue stirring for approximately 2 hours, monitoring for the consumption of the primary amine.

-

Upon reaction completion, the product, this compound, will precipitate.

-

Filter the solid product and evaporate the remaining ethanol.

-

The final product can be dried under vacuum.

This process is depicted in the workflow diagram below.

Caption: Synthesis workflow for this compound.

Application in Fluoroelastomer Vulcanization

A primary application of this compound is as a curative, often referred to as Diak No. 1, in the vulcanization of fluoroelastomers (FKM).[1][2] The process relies on the thermal decomposition of the carbamate to release 1,6-hexamethylenediamine, which then acts as the cross-linking agent. This diamine curing system is known for providing fast cure rates and resulting in vulcanizates with good physical properties.[1]

The vulcanization process is a multi-step chemical reaction:

-

Thermal Decomposition: At elevated temperatures, this compound decomposes to yield 1,6-hexamethylenediamine and carbon dioxide.

-

Dehydrofluorination: In the presence of a metallic oxide (e.g., MgO), which acts as an acid acceptor, the fluoroelastomer polymer chain undergoes dehydrofluorination, creating double bonds along the polymer backbone.

-

Nucleophilic Attack: The highly nucleophilic primary amine groups of the 1,6-hexamethylenediamine attack the electron-deficient carbon atoms of the newly formed double bonds in the polymer chain.

-

Cross-linking: This reaction forms stable cross-links between the fluoroelastomer chains, resulting in a three-dimensional network structure that imparts the desired elastomeric properties.

The following diagram illustrates the key steps in the diamine curing mechanism of a vinylidene fluoride (B91410) (VDF) based fluoroelastomer.

Caption: Diamine curing mechanism of fluoroelastomers.

Safety and Handling

This compound is a flammable solid and can cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Conclusion

This compound is a valuable compound with well-defined physicochemical properties that make it suitable for its primary role as a vulcanizing agent in the fluoroelastomer industry. Its synthesis from readily available starting materials and its specific reactivity provide a reliable method for achieving desired properties in high-performance polymers. Further research into its potential applications as a building block in other areas of polymer and materials science may unveil new opportunities for this versatile molecule.

References

- 1. hindelastomers.com [hindelastomers.com]

- 2. dalmiapolymers.com [dalmiapolymers.com]

- 3. Structure, preparation and properties of liquid fluoroelastomers with different end groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of amine crosslinking of fluoroelastomers. I. Solution studies | Semantic Scholar [semanticscholar.org]

- 5. 20.210.105.67 [20.210.105.67]

Biological and chemical reactivity of (6-Aminohexyl)carbamic acid

An In-depth Technical Guide to the Biological and Chemical Reactivity of (6-Aminohexyl)carbamic acid

Introduction

This compound, also known by synonyms such as Hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional organic compound that serves as a crucial building block and intermediate in various scientific and industrial fields.[1][2][3] Its structure, featuring a linear six-carbon chain terminating in a primary amine (-NH₂) at one end and a carbamic acid (-NHCOOH) at the other, provides a unique combination of reactive sites.[1] This dual functionality makes it a versatile molecule in organic synthesis, material science, and particularly in the development of pharmaceuticals and bioconjugates.[1][2] This guide provides a detailed examination of its physicochemical properties, chemical synthesis and reactivity, and its applications in biological contexts, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white solid compound with well-defined physical properties.[1][4] Its significant water solubility is a key characteristic, facilitating its use in various aqueous reaction conditions.[1][5] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| CAS Number | 143-06-6 | [3][5] |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][3][5] |

| Molecular Weight | 160.21 g/mol | [1][3][5] |

| Melting Point | 154-158 °C | [1][3][5] |

| Boiling Point | 159.19 °C (at 101,325 Pa) | [1][5] |

| Water Solubility | 128.65 g/L (at 25 °C) | [1][5][6] |

| Density | ~1.06 g/cm³ (Predicted) | [5][7] |

| LogP | 1.86430 | [4][7] |

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two functional groups: the nucleophilic primary amine and the carboxylic acid-like carbamic acid group. This allows it to participate in a wide range of chemical transformations.

Synthesis Methods

The compound is primarily synthesized through the direct reaction of 1,6-Hexamethylenediamine with carbon dioxide.[2][6] This process is typically conducted under controlled temperature and pressure to favor the formation of the carbamate.[2] Other reported methods include the controlled carbamoylation of hexamethylenediamine or the hydrolysis of corresponding carbamate esters.[1][2]

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

The bifunctional nature of the molecule allows for several key reactions relevant to synthesis and drug development:

-

Amide Bond Formation: The terminal amino group is a potent nucleophile that readily reacts with carboxylic acids or their activated derivatives (e.g., NHS esters) to form stable amide bonds.[1] This is the primary reaction used in its role as a linker.

-

Esterification: The carbamic acid group can react with alcohols to form carbamate esters, which can alter the molecule's solubility and reactivity profile.[1][2]

-

Polymerization: Both functional groups can participate in polymerization reactions. It is used as a building block for materials like polyurethanes.[1][2]

-

Decomposition: Like other carbamic acids, it can be unstable under certain conditions and may decompose to the parent amine (hexamethylenediamine) and carbon dioxide.[1]

Caption: Chemical reactivity pathways of this compound.

Biological Reactivity and Applications

While the compound itself is primarily an intermediate, its structure is highly relevant in biological applications, especially in bioconjugation and as a structural motif in drug design.

Role in Bioconjugation

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This compound and its parent amine are foundational as linkers.[1] The hexyl chain provides a flexible, stable, non-cleavable spacer, while the terminal amine serves as a reactive handle for attachment to proteins, antibodies, or other biomolecules.[8] This is critical in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to an antibody via a linker to ensure targeted delivery.[8]

Caption: Use of this compound derivative as a bioconjugate linker.

Relevance in Drug Development

The carbamate functional group is a common feature in medicinal chemistry. It is often used as a stable surrogate for a peptide bond and can improve a molecule's ability to permeate cell membranes.[9] Carbamates are present in numerous approved therapeutic agents and are also employed in prodrug design to enhance stability and control drug release.[9] As an intermediate, this compound provides a scaffold that can be leveraged to synthesize new chemical entities with potential biological activity.[2][4]

Toxicological Profile of Carbamates

It is important to note that the carbamate class of chemicals includes potent neurotoxins that act by inhibiting acetylcholinesterase (AChE).[10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing symptoms ranging from excessive salivation to muscle spasms and, in severe cases, death.[10] While this is a well-established mechanism for many carbamate-based pesticides, the specific toxicological profile of this compound is not detailed in the available literature. However, as with any reactive chemical, appropriate safety precautions are essential during handling.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound, designed for a laboratory setting.

Protocol for Synthesis of this compound

This protocol is a generalized procedure based on the reaction of 1,6-Hexamethylenediamine with carbon dioxide.

-

Materials: 1,6-Hexamethylenediamine, Carbon Dioxide (gas or solid/dry ice), suitable solvent (e.g., ethanol (B145695) or water), reaction vessel capable of being pressurized.

-

Procedure:

-

Dissolve a known molar quantity of 1,6-Hexamethylenediamine in the chosen solvent within the reaction vessel.

-

Cool the solution (e.g., using an ice bath) to control the exothermic reaction.

-

Slowly introduce a molar excess of carbon dioxide into the vessel. If using dry ice, add it in small portions. If using gas, bubble it through the solution or pressurize the vessel.

-

Seal the vessel and allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours to ensure complete reaction.

-

The product, being a salt, will often precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted diamine.

-

Dry the final product under vacuum.

-

Characterize the product using standard techniques (e.g., NMR, IR spectroscopy, melting point) to confirm identity and purity.

-

Protocol for Amide Bond Formation (Bioconjugation)

This protocol describes a general method for conjugating this compound to a protein with available carboxyl groups using EDC/NHS chemistry.

-

Materials: this compound, target protein (with exposed carboxyl groups), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), reaction buffer (e.g., MES buffer, pH 6.0), desalting column.

-

Procedure:

-

Dissolve the target protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare stock solutions of EDC and NHS in the same buffer or water.

-

Add a 10-fold molar excess of EDC and NHS to the protein solution to activate the carboxyl groups. Allow this reaction to proceed for 15 minutes at room temperature.

-

Prepare a solution of this compound in the reaction buffer.

-

Add a 50- to 100-fold molar excess of the this compound solution to the activated protein mixture.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

-

Quench the reaction by adding a small molecule amine (e.g., hydroxylamine) if necessary.

-

Remove excess, unreacted this compound and coupling reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Analyze the resulting conjugate using techniques like SDS-PAGE or mass spectrometry to confirm successful conjugation.

-

References

- 1. Buy this compound | 143-06-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 143-06-6 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS#:143-06-6 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbamic Acid | CH3NO2 | CID 277 - PubChem [pubchem.ncbi.nlm.nih.gov]

(6-Aminohexyl)carbamic acid derivatives and their potential applications

An In-depth Technical Guide on (6-Aminohexyl)carbamic Acid Derivatives and Their Potential Applications

Executive Summary

This compound and its derivatives represent a versatile class of compounds with significant potential across various scientific and industrial domains. Characterized by a core structure containing both a primary amine and a carbamic acid functional group, these molecules serve as valuable building blocks in organic synthesis, polymer chemistry, and drug discovery. Their dual functionality allows for a wide range of chemical modifications, leading to derivatives with tailored properties for specific applications. This guide provides a comprehensive overview of the synthesis, potential applications, and key experimental methodologies related to this compound derivatives, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known as hexamethylenediamine (B150038) carbamate (B1207046), is an organic compound featuring a six-carbon aliphatic chain with an amino group at one end and a carbamic acid group at the other. The presence of these two reactive functional groups makes it a highly versatile chemical intermediate. Carbamates, in general, are integral components of many approved drugs and prodrugs, highlighting their importance in medicinal chemistry. They can play a role in drug-target interactions or be used to improve the pharmacokinetic properties of parent molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 143-06-6 | |

| Molecular Formula | C₇H₁₆N₂O₂ | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | White solid | |

| Melting Point | 154-158 °C | |

| Boiling Point | ~159.19 °C | |

| Water Solubility | 128.65 g/L at 25 °C |

Synthesis of this compound and Its Derivatives

The synthesis of the parent compound and its subsequent derivatives can be achieved through several established chemical routes.

Synthesis of this compound

The primary methods for synthesizing the core molecule include:

-

Direct Reaction with Carbon Dioxide: Hexamethylenediamine can be reacted directly with carbon dioxide under controlled temperature and pressure to yield this compound. This is a common method for producing alkylammonium carbamates.

-

Carbamoylation: This route involves treating hexamethylenediamine with a suitable carbamoylating agent.

-

Hydrolysis of Carbamate Esters: The parent acid can be obtained by hydrolyzing its corresponding ester derivatives under acidic or basic conditions.

General Synthesis of Carbamic Acid Derivatives

The versatile nature of the carbamate scaffold allows for numerous synthetic strategies to create a wide array of derivatives.

-

From Isocyanates and Alcohols: This is a fundamental and high-yielding method where an isocyanate reacts with an alcohol via nucleophilic attack to form the carbamate linkage.

-

Using Phosgene (B1210022) Derivatives: Amines can react with phosgene or safer alternatives like triphosgene (B27547) to form a carbamoyl (B1232498) chloride intermediate, which is then reacted with an alcohol.

-

Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate.

-

Three-Component Coupling: A versatile method involves the coupling of an amine, carbon dioxide, and an alkyl halide to form the desired carbamate.

Experimental Protocols

-

Materials:

-

Isocyanate (1.0 eq)

-

Alcohol (1.0-1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Optional: Catalyst (e.g., Dibutyltin dilaurate, DABCO)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol in the anhydrous solvent.

-

If using a catalyst, add it to the alcohol solution and stir until dissolved.

-

Slowly add the isocyanate dropwise to the reaction mixture at room temperature. Use an ice bath to control any exothermic reaction.

-

Stir the mixture at room temperature for 1-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final carbamate derivative.

-

-

Materials:

-

Amine (1.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Tetrabutylammonium Iodide (TBAI) (catalytic amount)

-

Alkyl Halide (1.3 eq)

-

Dry Dimethylformamide (DMF)

-

Carbon Dioxide (CO₂) gas

-

-

Procedure:

-

To a solution of the amine in dry DMF, add cesium carbonate and a catalytic amount of TBAI.

-

Bubble CO₂ gas through the reaction mixture for approximately 60 minutes at room temperature.

-

Add the alkyl halide to the mixture and stir overnight at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography.

-

Potential Applications of this compound Derivatives

The unique bifunctional nature of these compounds opens up a wide range of applications.

// Central Node Core [label="(6-Aminohexyl)carbamic\nAcid Derivatives", fillcolor="#F1F3F4", shape=octagon];

// Application Nodes Pharma [label="Pharmaceuticals &\nDrug Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Polymer Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Material [label="Material Science", fillcolor="#FBBC05", fontcolor="#202124"]; Organic [label="Organic Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-nodes for Pharmaceuticals Pharma_sub1 [label="Enzyme Inhibitors", fillcolor="#FFFFFF"]; Pharma_sub2 [label="Drug Intermediates", fillcolor="#FFFFFF"]; Pharma_sub3 [label="Prodrugs", fillcolor="#FFFFFF"];

// Sub-nodes for Polymer Polymer_sub1 [label="Polyurethane Building Blocks", fillcolor="#FFFFFF"]; Polymer_sub2 [label="Vulcanizing Agents", fillcolor="#FFFFFF"]; Polymer_sub3 [label="Polymer Modifiers", fillcolor="#FFFFFF"];

// Sub-nodes for Material Material_sub1 [label="Functional Polymers", fillcolor="#FFFFFF"]; Material_sub2 [label="Metal-Organic Frameworks\n(MOFs)", fillcolor="#FFFFFF"];

// Edges from Core to Main Applications Core -> Pharma; Core -> Polymer; Core -> Agro; Core -> Material; Core -> Organic;

// Edges from Pharma to sub-nodes Pharma -> Pharma_sub1 [dir=none]; Pharma -> Pharma_sub2 [dir=none]; Pharma -> Pharma_sub3 [dir=none];

// Edges from Polymer to sub-nodes Polymer -> Polymer_sub1 [dir=none]; Polymer -> Polymer_sub2 [dir=none]; Polymer -> Polymer_sub3 [dir=none];

// Edges from Material to sub-nodes Material -> Material_sub1 [dir=none]; Material -> Material_sub2 [dir=none];

// Central Node Core [label="(6-Aminohexyl)carbamic\nAcid Derivatives", fillcolor="#F1F3F4", shape=octagon];

// Application Nodes Pharma [label="Pharmaceuticals &\nDrug Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Polymer Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Material [label="Material Science", fillcolor="#FBBC05", fontcolor="#202124"]; Organic [label="Organic Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-nodes for Pharmaceuticals Pharma_sub1 [label="Enzyme Inhibitors", fillcolor="#FFFFFF"]; Pharma_sub2 [label="Drug Intermediates", fillcolor="#FFFFFF"]; Pharma_sub3 [label="Prodrugs", fillcolor="#FFFFFF"];

// Sub-nodes for Polymer Polymer_sub1 [label="Polyurethane Building Blocks", fillcolor="#FFFFFF"]; Polymer_sub2 [label="Vulcanizing Agents", fillcolor="#FFFFFF"]; Polymer_sub3 [label="Polymer Modifiers", fillcolor="#FFFFFF"];

// Sub-nodes for Material Material_sub1 [label="Functional Polymers", fillcolor="#FFFFFF"]; Material_sub2 [label="Metal-Organic Frameworks\n(MOFs)", fillcolor="#FFFFFF"];

// Edges from Core to Main Applications Core -> Pharma; Core -> Polymer; Core -> Agro; Core -> Material; Core -> Organic;

// Edges from Pharma to sub-nodes Pharma -> Pharma_sub1 [dir=none]; Pharma -> Pharma_sub2 [dir=none]; Pharma -> Pharma_sub3 [dir=none];

// Edges from Polymer to sub-nodes Polymer -> Polymer_sub1 [dir=none]; Polymer -> Polymer_sub2 [dir=none]; Polymer -> Polymer_sub3 [dir=none];

// Edges from Material to sub-nodes Material -> Material_sub1 [dir=none]; Material -> Material_sub2 [dir=none];

// Grouping sub-nodes for clarity {rank=same; Pharma_sub1; Pharma_sub2; Pharma_sub3;} {rank=same; Polymer_sub1; Polymer_sub2; Polymer_sub3;} {rank=same; Material_sub1; Material_sub2;} } end_dot Figure 1. Logical relationship diagram of the diverse applications stemming from the core this compound scaffold.

Pharmaceuticals and Drug Development

The carbamate scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs and clinical candidates. Derivatives of this compound are explored for various therapeutic targets.

-

Enzyme Inhibition: Carbamate derivatives are well-known inhibitors of several enzyme classes. By modifying the substituents on the core structure, selectivity and potency against specific enzymes can be achieved.

-

Cholinesterase Inhibitors: For diseases like Alzheimer's, carbamates that selectively inhibit butyrylcholinesterase (BuChE) or acetylcholinesterase (AChE) are of great interest.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Targeting FAAH can modulate the endocannabinoid system, with potential applications for pain and neurodegenerative disorders.

-

Carbonic Anhydrase (CA) Inhibitors: Specific CA isoforms are targets for anticancer therapies.

-

Table 2: Representative Carbamate Derivatives as Enzyme Inhibitors (Illustrative Examples)

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Therapeutic Area | Reference |

| Phenylcarbamates | Butyrylcholinesterase (BuChE) | IC₅₀ = 2.00 μM | Alzheimer's Disease | |

| N-cyclic carbamates | Monoacylglycerol Lipase (MAGL) | Varies | Neurotherapeutics | |

| Isatin-thiazolidinone hybrids | Carbonic Anhydrase IX (hCA IX) | Nanomolar range | Oncology |

-

Prodrugs: The carbamate linkage can be used to mask polar functional groups (like amines or alcohols) in a parent drug. This can improve oral bioavailability by delaying first-pass metabolism, with the carbamate being cleaved in vivo to release the active drug.

Polymer Chemistry and Material Science

The bifunctional nature of this compound makes it a valuable monomer or modifier in polymer synthesis.

-

Polyurethanes: The compound can serve as a building block for creating polyurethanes and other advanced polymers.

-

Vulcanizing Agent: It is used as a vulcanizing agent for materials like fluorine rubber and ethylene (B1197577) acrylate (B77674) rubber.

-

Functional Polymers: Incorporation into polymer backbones can impart specific properties such as improved thermal stability, flexibility, or enhanced adhesion.

-

Metal-Organic Frameworks (MOFs): The amino group can be used in the design and synthesis of MOFs, which are porous materials with applications in gas storage, catalysis, and drug delivery.

Agrochemicals and Organic Synthesis

-

Agrochemicals: The structural features of these derivatives can be leveraged to synthesize compounds with potential biological activity for use as crop protection agents.

-

Organic Synthesis: The presence of both an amino and a carboxylic acid group allows for a wide range of reactions, such as amide bond formation and esterification, making it a versatile building block for constructing more complex organic molecules.

Conclusion and Future Outlook

This compound and its derivatives are compounds of significant interest due to their synthetic versatility and wide range of potential applications. The ability to easily modify the core structure allows for the fine-tuning of chemical and biological properties. In drug discovery, these derivatives will likely continue to be explored as potent and selective enzyme inhibitors and as effective prodrug moieties. In material science, their role in creating novel polymers and functional materials is an expanding field of research. Future work will likely focus on developing more efficient and greener synthetic routes, expanding the library of derivatives, and conducting detailed biological and material characterization to fully unlock the potential of this valuable chemical scaffold.

Spectroscopic Characterization of (6-Aminohexyl)carbamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize (6-Aminohexyl)carbamic acid. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for each technique.

Chemical Structure and Properties

This compound is a derivative of hexamethylenediamine, featuring a carbamic acid group at one end and a primary amine at the other. Its structure and properties are foundational to interpreting its spectroscopic data.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O₂[1] |

| Molecular Weight | 160.22 g/mol [1] |

| IUPAC Name | This compound[2] |

| CAS Number | 143-06-6[1][2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The following data are predicted based on the analysis of similar structures, such as 6-aminohexanoic acid.[4]

Predicted ¹H NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.05 | Triplet | 2H | H-α (CH₂ adjacent to NHCOOH) |

| ~2.65 | Triplet | 2H | H-ε (CH₂ adjacent to NH₂) |

| ~1.60 | Multiplet | 2H | H-β |

| ~1.45 | Multiplet | 2H | H-δ |

| ~1.30 | Multiplet | 4H | H-γ, H-ζ |

Predicted ¹³C NMR Data (Solvent: D₂O)

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O (Carbamate) |

| ~42 | C-α (CH₂ adjacent to NHCOOH) |

| ~40 | C-ε (CH₂ adjacent to NH₂) |

| ~31 | C-β |

| ~28 | C-δ |

| ~26 | C-γ |

| ~25 | C-ζ |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄) in a standard 5 mm NMR tube.[5][6] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.[6]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse angle: 30-90 degrees

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (primary amine and carbamic acid) |

| 3300-2500 | Very Broad | O-H stretch (carbamic acid, hydrogen-bonded)[7] |

| 2950-2850 | Strong | C-H stretch (aliphatic)[8] |

| ~1690 | Strong | C=O stretch (carbamate carbonyl) |

| ~1600 | Medium | N-H bend (primary amine) |

| ~1465 | Medium | C-H bend (CH₂)[8] |

| ~1250 | Medium | C-N stretch[8] |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for solid samples.[9]

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.[10]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[9]

-

Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[12]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue after the measurement.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[13]

Predicted Mass Spectrometry Data (ESI-MS)

| m/z (mass-to-charge ratio) | Ion |

| 161.1285 | [M+H]⁺ (Protonated molecule) |

| 183.1104 | [M+Na]⁺ (Sodium adduct) |

| 116.1022 | [M-COOH+H]⁺ (Loss of carbamic acid group) |

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.

Experimental Protocol for ESI-MS

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a concentration of approximately 1 mg/mL.[14]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.[14]

-

To promote protonation, a small amount of a volatile acid, such as formic acid (0.1% v/v), can be added to the final solution.[14]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[14]

Instrument Parameters (Direct Infusion):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-5 kV

-

Nebulizing Gas (N₂) Flow Rate: 1-2 L/min

-

Drying Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 200-350 °C

-

Mass Range: 50-500 m/z

Workflow and Data Integration

The characterization of this compound follows a logical workflow, where the data from each spectroscopic technique are integrated to provide a comprehensive structural elucidation.

Caption: Workflow for the spectroscopic characterization of this compound.

This integrated approach, combining NMR, FT-IR, and MS, provides unambiguous confirmation of the chemical structure of this compound, which is essential for its application in research and development.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Hexamethylenediamine carbamate | C7H16N2O2 | CID 8913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 143-06-6 [chemicalbook.com]

- 4. bmse000394 6-Aminohexanoic Acid at BMRB [bmrb.io]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. youtube.com [youtube.com]

- 12. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Solubility and Stability of (6-Aminohexyl)carbamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of (6-Aminohexyl)carbamic acid. This document is intended to be a valuable resource for professionals working in research, development, and formulation, offering insights into the physicochemical properties of this compound.

Introduction

This compound, also known by synonyms such as hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional molecule containing both a primary amine and a carbamic acid moiety.[1] This structure imparts specific chemical properties that are relevant in various applications, including its use as a vulcanizing agent for rubbers.[2][3][4][5] Understanding its solubility and stability is crucial for its handling, formulation, and application in any chemical or pharmaceutical context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][3] |

| Molecular Weight | 160.21 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 154-158 °C | [1][3][4] |

| Boiling Point | 159.19 °C (at 101 325 Pa) | [3][4] |

| Water Solubility | 128.65 g/L at 25 °C ("Very soluble") | [1][2][3][4] |

| pKa | 3.35 | [2] |

| LogP | -2.36 | [3][4] |

Solubility Profile

3.1. Aqueous Solubility

This compound is highly soluble in water, with a reported solubility of 128.65 g/L at 25 °C.[1][3][4] The high water solubility is attributed to the presence of the polar amino and carbamic acid functional groups, which can engage in hydrogen bonding with water molecules.

3.2. Solubility in Organic Solvents

Quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, isopropanol, acetone, and acetonitrile (B52724) are not available in the reviewed literature. However, based on its chemical structure, it is expected to have some solubility in polar protic solvents.

3.3. pH-Dependent Solubility

The presence of both an amino group (basic) and a carbamic acid group (acidic) suggests that the solubility of this compound in aqueous solutions will be pH-dependent. As an amine, it will be more soluble in acidic solutions due to the formation of the protonated ammonium (B1175870) salt.[6] Conversely, the carbamic acid moiety can deprotonate in basic media, potentially influencing its solubility. A detailed pH-solubility profile has not been reported in the literature.

Stability Profile

The stability of this compound is a key consideration for its storage and handling. Carbamates, as a class of compounds, are known to be susceptible to degradation under various stress conditions.

4.1. Hydrolytic Stability

The carbamate functional group is susceptible to hydrolysis, and this degradation can be accelerated under acidic or basic conditions.[7][8] The primary degradation pathway for many carbamates is the hydrolysis of the ester or amide linkage.[7]

4.2. Thermal Stability

The melting point of this compound is in the range of 154-158 °C, suggesting moderate thermal stability.[1] However, carbamates can undergo thermal degradation. For some aminosilicone carbamates, the major thermal degradation pathway involves the formation of a urea-containing compound.[9]

4.3. Photostability

Specific photostability studies on this compound have not been found in the literature. General guidance for photostability testing is provided by the International Council for Harmonisation (ICH) guideline Q1B.[10]

Experimental Protocols

Detailed, validated experimental protocols for the determination of solubility and stability of this compound are not publicly available. The following sections provide general but detailed methodologies that can be adapted and validated for this specific compound.

5.1. Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents (e.g., water, methanol, ethanol, acetonitrile) at a specified temperature.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid.

-

Centrifuge the aliquot to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, expressed in g/L or mg/mL, taking into account the dilution factor.

-

5.2. Protocol for Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[11][12][13]

Objective: To identify potential degradation products and degradation pathways for this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Methanol or acetonitrile (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for a defined period.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored in the dark under the same conditions.

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

-

-

Analysis: A stability-indicating HPLC method capable of separating the parent compound from its degradation products is required for the analysis of all stressed samples. Mass spectrometry can be used to identify the structure of the degradation products.

Visualizations

6.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

6.2. General Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

6.3. Postulated Hydrolytic Degradation Pathway

Caption: Postulated hydrolytic degradation of this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While its high aqueous solubility is well-documented, a comprehensive profile in various organic solvents and across a range of pH values is lacking in the public literature. The stability of the compound, particularly its susceptibility to hydrolysis and potential thermal degradation, aligns with the general behavior of carbamates. The provided experimental protocols offer a robust framework for researchers to generate specific and detailed data for this compound, which is essential for its effective application and formulation in scientific and industrial settings. Further research is warranted to fully characterize the solubility and stability of this compound under a variety of conditions.

References

- 1. Buy this compound | 143-06-6 [smolecule.com]

- 2. This compound(143-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound CAS#: 143-06-6 [m.chemicalbook.com]

- 4. This compound | 143-06-6 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. scispace.com [scispace.com]

- 13. biopharmaspec.com [biopharmaspec.com]

Unraveling the Past: The Historical Context and Discovery of (6-Aminohexyl)carbamic Acid

A molecule born from the dawn of synthetic polymers, (6-Aminohexyl)carbamic acid, also known by its industrial name hexamethylenediamine (B150038) carbamate (B1207046) (HMDC), has played a significant, albeit often behind-the-scenes, role in the advancement of material science. This technical guide delves into the historical context of its discovery, tracing its origins from the pioneering work in polymer chemistry to its establishment as a crucial component in the rubber and polyurethane industries.

While the exact moment of its first synthesis is not pinpointed to a single "eureka" moment, the story of this compound is intrinsically linked to the industrial-scale production of its precursor, hexamethylenediamine. The journey begins with the groundbreaking research of Wallace Carothers at DuPont in the 1930s, which led to the invention of nylon. This development necessitated the large-scale synthesis of hexamethylenediamine, a key monomer for nylon-6,6. Although Theodor Curtius had first reported the synthesis of hexamethylenediamine, it was Carothers' work that brought it to the forefront of industrial chemistry.[1][2]

With the widespread availability of hexamethylenediamine, chemists began to explore its reactivity and potential applications beyond polyamides. The reaction of amines with carbon dioxide to form carbamic acids was a known chemical transformation.[3] It is in this context of post-nylon polymer research that the intentional synthesis of this compound from hexamethylenediamine and carbon dioxide likely first occurred.

The primary driver for the development and production of this compound was its utility as a vulcanizing agent for synthetic rubbers.[4] Traditional sulfur vulcanization, discovered by Charles Goodyear in 1839, had its limitations with newer synthetic elastomers.[4] HMDC emerged as a highly effective alternative, offering faster curing times and improved heat and chemical resistance in a variety of rubber products.[4] It also found a significant role as a cross-linking agent and a latent amine source in the burgeoning field of polyurethane chemistry.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 143-06-6 | [6] |

| Molecular Formula | C₇H₁₆N₂O₂ | [6] |

| Molecular Weight | 160.21 g/mol | [5] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 155-160 °C | [8] |

| Boiling Point | Decomposes | [8] |

| Solubility | Soluble in water | [7] |

Synthesis and Experimental Protocols

A general experimental protocol can be outlined as follows:

Objective: To synthesize this compound from hexamethylenediamine and carbon dioxide.

Materials:

-

Hexamethylenediamine

-

Carbon dioxide (gas or solid - dry ice)

-

An appropriate solvent (e.g., ethanol)

-

Dehydrating agent (e.g., anhydrous calcium chloride) (optional, as described in some patent literature)[8]

Procedure (Conceptual):

-

Hexamethylenediamine is dissolved in a suitable solvent within a reaction vessel equipped with a stirrer and a means of temperature control.

-

Carbon dioxide is then introduced into the reaction mixture. This can be achieved by bubbling gaseous CO₂ through the solution or by the controlled addition of solid carbon dioxide.

-

The reaction is typically carried out under controlled temperature and pressure to facilitate the formation of the carbamic acid.[9]

-

The reaction proceeds until the consumption of the primary amine can no longer be detected.

-

The product, this compound, which is a solid, can then be isolated by filtration and subsequent drying. The solvent can be removed by evaporation.[8]

A Chinese patent describes a method using ammonium (B1175870) formate (B1220265) as a source of carbon dioxide and a dehydrating agent to drive the reaction to completion, reporting a high yield and purity.[8]

Logical Relationship in Synthesis

The synthesis of this compound is a direct consequence of the availability of its precursors, which themselves have significant historical context. The following diagram illustrates this logical progression.

Experimental Workflow for Synthesis

The general workflow for the laboratory or industrial synthesis of this compound can be visualized as a series of sequential steps.

Conclusion

The discovery and development of this compound are a clear example of how foundational research in one area of chemistry—in this case, the development of nylon—can lead to the creation of valuable molecules for other industries. While a singular "discoverer" may be lost to the annals of industrial research, its emergence is a logical and practical consequence of the chemical knowledge and material needs of the mid-20th century. Its continued use today in specialized rubber and polymer applications is a testament to its enduring utility.[4][9] Further research into the internal archives of companies like DuPont from the 1940s and 1950s may yet reveal more specific details about the individuals and the precise timeline of the initial synthesis and characterization of this important industrial chemical.

References

- 1. acs.org [acs.org]

- 2. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 3. Carbamic acid - Wikipedia [en.wikipedia.org]

- 4. Vulcanizing Agent HMDC: Revolutionizing the Rubber Industry- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 5. Hexamethylenediamine carbamate | C7H16N2O2 | CID 8913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Application of 1,6-Hexamethylenediamine_Chemicalbook [chemicalbook.com]

- 8. CN101805273A - Preparation method for hexamethylene diamine carbamate - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

(6-Aminohexyl)carbamic Acid: A Comprehensive Technical Review of its Applications as a Versatile Linker

(6-Aminohexyl)carbamic acid , also known as hexamethylenediamine (B150038) carbamate (B1207046), is a bifunctional molecule increasingly recognized for its utility as a flexible and reliable linker in various fields of scientific research and drug development. Its structure, featuring a primary amine and a carbamic acid group at opposing ends of a six-carbon alkyl chain, provides a versatile platform for the conjugation of diverse molecules. This technical guide offers an in-depth review of the applications of this compound, focusing on its role in bioconjugation, drug delivery systems, and surface modification of materials.

Physicochemical Properties

This compound is a white solid with good solubility in water.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| CAS Number | 143-06-6 | [1][2] |

| Melting Point | 154-158 °C | [1][2] |

| Boiling Point | ~159.19 °C (at standard pressure) | [1] |

| Water Solubility | 128.65 g/L at 25 °C | [1] |

| pKa | -1.41 ± 0.12 (Predicted) | [2] |

| LogP | 1.86430 | [3] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 6 | [4] |

Applications in Bioconjugation and Drug Delivery

The dual functionality of this compound makes it an ideal linker for connecting biomolecules to other molecules of interest, such as therapeutic agents, imaging labels, or solid supports.[1] Its linear alkyl chain provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound and similar aliphatic carbamate linkers are employed in the construction of Antibody-Drug Conjugates (ADCs).[5][6] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[7] The linker plays a critical role in the stability and efficacy of the ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[5][6]

Carbamate-based linkers can be designed to be either cleavable or non-cleavable.[5] Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells, such as acidic pH or the presence of certain enzymes like cathepsin B.[3][5][8] This targeted release mechanism can also lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[4] Non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody in the lysosome.[4]

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker, a common application for carbamate-based linkers.

| Linker Type | Payload | Target Cell Line | IC₅₀ (nM) | Reference(s) |

| Val-Cit-PABC | MMAE | Antigen-Positive | 1-10 | [1] |

| Val-Cit-PABC | MMAE | Antigen-Negative | >1000 | [1] |

| Hydrazone (pH-sensitive) | Doxorubicin | Antigen-Positive | 10-100 | [1] |

| Disulfide | DM1 | Antigen-Positive | 5-50 | [1][4] |

Proteolysis Targeting Chimeras (PROTACs)

This compound and similar aliphatic chains are fundamental components in the design of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[10] A PROTAC consists of two ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a linker.[10]

The linker's length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.[9][11] Alkyl chains, such as the hexyl chain of this compound, are commonly used as flexible linkers in PROTAC design.[11]

The mechanism of PROTAC-mediated protein degradation is depicted in the following diagram.

The efficacy of a PROTAC is typically evaluated by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation achieved). The following table provides representative data for PROTACs with different linker types, highlighting the importance of linker composition.

| Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

| PEG-based | BRD4 | CRBN | <10 | >90 | [11] |

| Alkyl-based | BRD4 | CRBN | 10-100 | ~80 | [11] |

| Rigidified Alkyl | BRD4 | CRBN | <10 | >90 | [11] |

| Alkyl-based | ERα | VHL | >1000 (short chain) | <20 | [12] |

Application in Peptide Synthesis

This compound and its derivatives can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a flexible spacer arm.[13][14] This can be useful for various applications, such as attaching labels, conjugating to carrier proteins, or creating multivalent peptide constructs. The amino group of the linker can be protected (e.g., with Fmoc) and used as a building block in standard SPPS protocols.

The following diagram outlines a typical workflow for solid-phase peptide synthesis incorporating an aminohexyl-type linker.

Surface Modification of Nanoparticles

The functionalization of nanoparticles with molecules like this compound is a key step in preparing them for biomedical applications such as targeted drug delivery and bioimaging.[15] The amino group of this compound can be used to attach the molecule to the surface of nanoparticles, providing a primary amine for further conjugation with targeting ligands, drugs, or imaging agents.[15]

Gold nanoparticles (AuNPs) are a common platform for such modifications due to their unique optical properties and biocompatibility.[15] The following workflow illustrates the process of synthesizing and functionalizing gold nanoparticles with an amine-containing linker.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. bachem.com [bachem.com]

- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

Methodological & Application

Application Notes and Protocols for the Use of (6-Aminohexyl)carbamic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Aminohexyl)carbamic acid, also known as 6-aminohexanoic acid (Ahx) or ε-aminocaproic acid (EACA), is a valuable building block in solid-phase peptide synthesis (SPPS). Its aliphatic backbone provides a flexible and hydrophobic spacer that can be incorporated into peptide sequences for various applications. This document provides detailed protocols for the use of Fmoc-protected this compound in SPPS, focusing on the widely used Fmoc/tBu strategy.

The incorporation of a this compound spacer can offer several advantages, including:

-